9-(Benzylsulfanyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Benzylthio)acridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique semi-planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Preparation Methods
Chemical Reactions Analysis
9-(Benzylthio)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like zinc chloride, and varying temperatures depending on the desired reaction . Major products formed from these reactions include sulfoxides, sulfones, and substituted acridine derivatives .
Scientific Research Applications
9-(Benzylthio)acridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Benzylthio)acridine involves its ability to intercalate into DNA, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase and telomerase . This intercalation prevents the replication and transcription of DNA, leading to cell death, particularly in rapidly dividing cancer cells . The molecular targets and pathways involved include DNA, topoisomerase, and telomerase enzymes .
Comparison with Similar Compounds
9-(Benzylthio)acridine can be compared with other acridine derivatives such as:
9-Methyl Acridine: Known for its anticancer properties and used as a DNA intercalator.
9-Carboxyacridine: Exhibits similar biological activities but with different solubility and reactivity profiles.
9-Aminoacridine: Used as a fluorescent dye and in the study of DNA interactions.
The uniqueness of 9-(Benzylthio)acridine lies in its benzylthio group, which enhances its ability to interact with biomolecules and increases its potential as a therapeutic agent .
Biological Activity
9-(Benzylsulfanyl)acridine is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H15NS, characterized by an acridine core substituted with a benzylsulfanyl group at the 9-position. The specific substitution pattern may influence its binding properties and biological activities, making it a candidate for various pharmacological applications .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of signaling pathways associated with cell survival and death .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies suggest that the benzylsulfanyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and subsequent microbial inhibition .
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, thus halting the division of cancerous cells.
- Membrane Disruption : The lipophilic nature allows it to disrupt bacterial membranes, contributing to its antimicrobial effects.
Case Studies
A recent study focused on the effects of this compound on human cancer cell lines revealed that treatment led to a significant decrease in viability after 48 hours, with morphological changes indicative of apoptosis observed under microscopy. Furthermore, flow cytometry analysis confirmed an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic processes .
Properties
CAS No. |
1039-49-2 |
---|---|
Molecular Formula |
C20H15NS |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
9-benzylsulfanylacridine |
InChI |
InChI=1S/C20H15NS/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2 |
InChI Key |
SEETYRNBSCPUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.